![molecular formula C20H24N4O B2880034 N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1787918-16-4](/img/structure/B2880034.png)
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, also known as BPP-4, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BPP-4 belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit potent pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Agents
Research has shown that heterocyclic analogues of specific compounds have been evaluated for their potential as antipsychotic agents. These evaluations included both in vitro assessments, such as binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo assessments, like the ability to antagonize the apomorphine-induced climbing response in mice. Some derivatives exhibited potent in vivo activities and were identified for further evaluation, highlighting the importance of carboxamide derivatives in the development of new antipsychotic medications (Norman et al., 1996).
Antibacterial Evaluation
Another study focused on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating their antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. This research suggests the potential of such carboxamide derivatives in combating bacterial infections, emphasizing a clean, metal-free, and environmentally friendly approach to their synthesis (Pouramiri et al., 2017).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase activity. Certain modifications led to a significant increase in activity, indicating the potential of these compounds in the development of antidementia agents. The findings suggest the importance of the basic quality of the nitrogen atom in piperidine for increased activity (Sugimoto et al., 1990).
HIV-1 Reverse Transcriptase Inhibitors
Further investigation into the piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the identification of potent compounds against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. The research involved the synthesis and structural-activity relationship (SAR) analysis of N-phenyl piperidine analogs, underscoring the potential of these derivatives in HIV treatment (Tang et al., 2010).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific therapeutic application .
Result of Action
Piperidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific therapeutic application .
Eigenschaften
IUPAC Name |
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCTUSYVTFAENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.